molecular formula C11H7NO4S B6390317 2-(2-Carboxythiophene-4-YL)isonicotinic acid CAS No. 1261909-69-6

2-(2-Carboxythiophene-4-YL)isonicotinic acid

Cat. No.: B6390317
CAS No.: 1261909-69-6
M. Wt: 249.24 g/mol
InChI Key: MJWVZBMIPUVRTG-UHFFFAOYSA-N
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Description

2-(2-Carboxythiophene-4-YL)isonicotinic acid is an organic compound with the molecular formula C11H7NO4S and a molecular weight of 249.24 g/mol . It is characterized by the presence of a carboxylic acid group attached to a thiophene ring, which is further connected to an isonicotinic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carboxythiophene-4-YL)isonicotinic acid typically involves the reaction of isonicotinic acid with a thiophene derivative under specific conditions. One common method includes the use of a coupling reaction where the thiophene derivative is first functionalized with a carboxylic acid group. This intermediate is then reacted with isonicotinic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-Carboxythiophene-4-YL)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Alcohols, amines, EDC, DMAP.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Esters, amides.

Scientific Research Applications

2-(2-Carboxythiophene-4-YL)isonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Carboxythiophene-4-YL)isonicotinic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity and function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and activity . These interactions can modulate various biological processes, making the compound a valuable tool in biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.

    Nicotinic acid:

    Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

Uniqueness

2-(2-Carboxythiophene-4-YL)isonicotinic acid is unique due to the presence of both a thiophene ring and an isonicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological molecules sets it apart from other similar compounds .

Properties

IUPAC Name

2-(5-carboxythiophen-3-yl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-10(14)6-1-2-12-8(3-6)7-4-9(11(15)16)17-5-7/h1-5H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWVZBMIPUVRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687675
Record name 2-(5-Carboxythiophen-3-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-69-6
Record name 2-(5-Carboxythiophen-3-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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